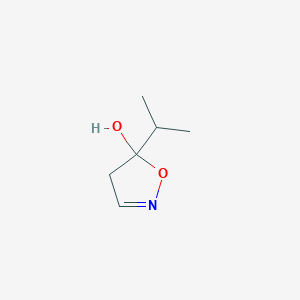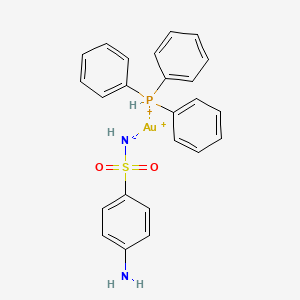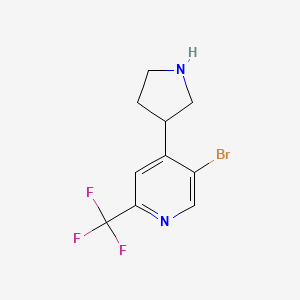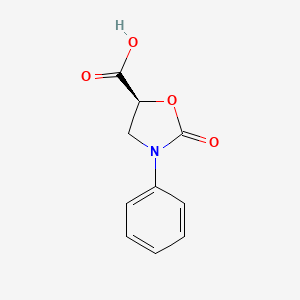![molecular formula C12H13NO4 B12880284 2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid CAS No. 64054-24-6](/img/structure/B12880284.png)
2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid is a compound with a complex structure that includes a benzoic acid moiety and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid typically involves the reaction of a benzoic acid derivative with a tetrahydrofuran derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.
Biology: It may have biological activity that can be explored for potential therapeutic applications, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential use in drug development, particularly if it shows promising biological activity.
Industry: In industrial applications, the compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins within biological systems. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid include other benzoic acid derivatives and tetrahydrofuran-containing compounds. Examples might include:
- Para-aminobenzoic acid (PABA)
- Benzofuran derivatives
Uniqueness
What sets 2-(Methyl(2-oxotetrahydrofuran-3-yl)amino)benzoic acid apart from these similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific properties and activities that are not present in other related compounds, making it a valuable target for further research and development.
Propiedades
Número CAS |
64054-24-6 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-[methyl-(2-oxooxolan-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13(10-6-7-17-12(10)16)9-5-3-2-4-8(9)11(14)15/h2-5,10H,6-7H2,1H3,(H,14,15) |
Clave InChI |
ZTVNCMFCEZROOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCOC1=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
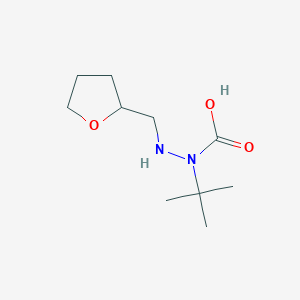
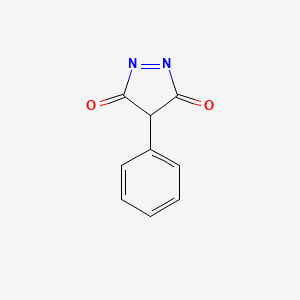
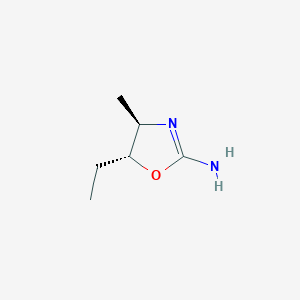
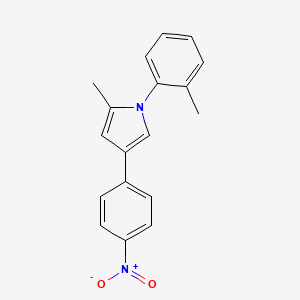


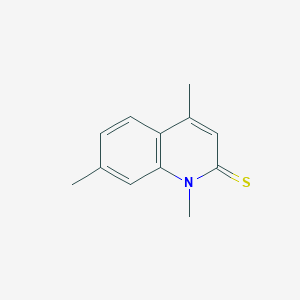
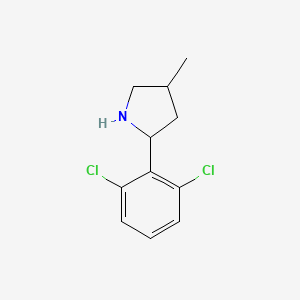
![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
